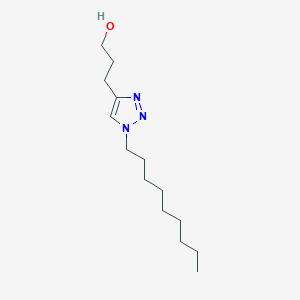
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide, also known as BHBA, is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. BHBA is a derivative of beta-hydroxybutyrate, a ketone body that is naturally produced in the liver during periods of fasting or low-carbohydrate diets. BHBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is not fully understood, but it is believed to be related to its ability to activate certain signaling pathways in cells. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has also been shown to activate the histone deacetylase (HDAC) pathway, which is involved in regulating gene expression.
Biochemical and Physiological Effects
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has a variety of biochemical and physiological effects in the body. It has been shown to increase mitochondrial biogenesis, which improves energy metabolism and reduces oxidative stress. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its high purity and reliability. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized in large quantities with high yield and purity, making it a cost-effective source of ketone bodies for research. However, one limitation of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is used safely in experiments.
Zukünftige Richtungen
There are many future directions for research on 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment. Another area of interest is the role of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in aging and longevity. 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to extend lifespan in animal models, and further research is needed to determine its mechanisms of action and potential applications in humans.
Synthesemethoden
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of beta-hydroxybutyrate with hexanoic acid and methylamine. The resulting compound is then purified through a series of chromatography steps to yield pure 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. This synthesis method has been optimized for high yield and purity, making it a reliable source of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide for scientific research.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetic patients, 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer cells, 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been shown to improve cognitive function and reduce inflammation.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-10-12(6-7-13(11)17)14(18)15-8-4-2-3-5-9-16/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIFPBBHQGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)

